3,5-dichloro-N-(3-cyanophenyl)benzamide
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Overview
Description
3,5-Dichloro-N-(3-cyanophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O. It is characterized by the presence of two chlorine atoms and a cyanophenyl group attached to a benzamide core.
Mechanism of Action
Target of Action
The primary targets of 3,5-dichloro-N-(3-cyanophenyl)benzamide are currently unknown. This compound is a synthetic organic molecule that may interact with various biological targets. The identification of these targets is crucial for understanding the compound’s mechanism of action .
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, half-life, and potential toxicity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can be determined through various experimental techniques such as cell viability assays, gene expression profiling, and proteomic analysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions may affect the compound’s stability, while the presence of other molecules may affect its binding affinity to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(3-cyanophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N-(3-cyanophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing chlorine.
Reduction: 3,5-dichloro-N-(3-aminophenyl)benzamide.
Oxidation: 3,5-dichlorobenzoic acid derivatives.
Scientific Research Applications
3,5-Dichloro-N-(3-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-cyanophenyl)benzamide
- 3,5-Dichloro-N-(4-cyanophenyl)benzamide
- 3,5-Dichloro-N-(3-methylphenyl)benzamide
Comparison: 3,5-Dichloro-N-(3-cyanophenyl)benzamide is unique due to the position of the cyanophenyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3,5-dichloro-N-(3-cyanophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-3-1-2-9(4-13)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJATVLWQFYMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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